N~2~-(4-methoxyphenyl)-N~4~-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2-(4-METHOXYPHENYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-METHOXYPHENYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated reaction systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(4-METHOXYPHENYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd) catalysts for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield amines, while oxidation reactions may produce nitro compounds.
Scientific Research Applications
N2-(4-METHOXYPHENYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-(4-METHOXYPHENYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N2-(4-METHOXYPHENYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxyphenyl and methylphenyl groups attached to a nitropyrimidine core differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C18H18N6O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-N-(4-methoxyphenyl)-4-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H18N6O3/c1-11-4-3-5-13(10-11)20-17-15(24(25)26)16(19)22-18(23-17)21-12-6-8-14(27-2)9-7-12/h3-10H,1-2H3,(H4,19,20,21,22,23) |
InChI Key |
MYSVGAVNKITMSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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